Regioisomeric Protection Pattern: Free Piperidine NH Enables Site-Selective Derivatization Unavailable in CAS 534595-60-3
CAS 1353986‑95‑4 places the Boc group and the isopropyl substituent on the exocyclic (methylamino) nitrogen, leaving the piperidine ring nitrogen unsubstituted and nucleophilic. In contrast, its direct regioisomer CAS 534595‑60‑3 shifts the isopropyl group to the piperidine nitrogen, rendering it tertiary and non‑deprotonatable. This structural distinction is confirmed by SMILES comparison: CC(C)N(CC1CCNCC1)C(=O)OC(C)(C)C (target) versus CC(C)N1CCC(CC1)CNC(=O)OC(C)(C)C (regioisomer) [1][2]. The target's free piperidine NH can undergo acylation, sulfonylation, reductive amination, or urethane formation without disturbing the Boc‑protected exocyclic amine, whereas the regioisomer would instead functionalise the carbamate NH, producing an entirely different substitution vector.
| Evidence Dimension | Piperidine ring nitrogen substitution state |
|---|---|
| Target Compound Data | Free secondary amine (piperidine N–H); hydrogen bond donor count = 1 |
| Comparator Or Baseline | CAS 534595-60-3: tertiary piperidine nitrogen (N‑isopropyl); hydrogen bond donor count = 1 (carbamate N–H) |
| Quantified Difference | Site of H‑bond donor and nucleophilic reactivity is located on different nitrogen atoms in the two regioisomers |
| Conditions | Structural assignment confirmed by PubChem SMILES and InChI keys: UDLBPMPMHHADCA-UHFFFAOYSA-N (target) vs. QSOQTGMDBTXCKG-UHFFFAOYSA-N (regioisomer) |
Why This Matters
For procurement, selecting the wrong regioisomer results in functionalization at the opposite molecular handle, invalidating synthetic route design and potentially wasting multi‑step intermediate investment.
- [1] PubChem. CID 66569344: Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester. SMILES: CC(C)N(CC1CCNCC1)C(=O)OC(C)(C)C. View Source
- [2] PubChem. CID 20801241: tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate. SMILES: CC(C)N1CCC(CC1)CNC(=O)OC(C)(C)C. View Source
